molecular formula C4H8N2O2 B075449 2-Methylmalonamide CAS No. 1113-63-9

2-Methylmalonamide

Cat. No.: B075449
CAS No.: 1113-63-9
M. Wt: 116.12 g/mol
InChI Key: CGRKYGKHZOCPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylmalonamide is an organic compound with the molecular formula C4H8N2O2 and a molecular weight of 116.12 g/mol It is a derivative of malonamide, characterized by the presence of a methyl group attached to the second carbon atom of the malonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylmalonamide can be synthesized through several methods. One common approach involves the reaction of malonic acid diester with methylamine under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylmalonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylmalonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 2-methylmalonamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze amide bond formation or cleavage. The presence of the methyl group influences its reactivity and interaction with these enzymes, making it a valuable tool for studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylmalonamide is unique due to the specific positioning of the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

2-methylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRKYGKHZOCPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912098
Record name 2-Methylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-63-9
Record name 1113-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLMALONAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylmalonamide
Reactant of Route 2
2-Methylmalonamide
Reactant of Route 3
Reactant of Route 3
2-Methylmalonamide
Reactant of Route 4
2-Methylmalonamide
Reactant of Route 5
Reactant of Route 5
2-Methylmalonamide
Reactant of Route 6
2-Methylmalonamide
Customer
Q & A

Q1: How does the presence of a 2-methylmalonamide moiety influence the biological activity of compounds, particularly in the context of proteasome inhibition?

A1: Research suggests that the this compound moiety plays a crucial role in the potent inhibition of the 20S proteasome by macyranone A. This natural product, isolated from Cystobacter fuscus MCy9118, contains a rare this compound group within its structure []. X-ray crystallography studies revealed that this specific moiety interacts directly with the active β5 subunit of the proteasome, leading to irreversible binding and inhibition of its chymotrypsin-like activity []. This binding mode resembles that of epoxomicin, another natural product known for its proteasome-inhibiting properties []. The this compound group appears to stabilize the interaction between macyranone A and the proteasome, contributing to its potent inhibitory effect.

Q2: How does alkyl substitution on the central carbon of malonamides affect their ability to complex with europium(III)?

A2: Studies investigating the extraction of europium(III) with tetrahexylmalonamides demonstrate a significant impact of alkyl substitution on complexation []. Replacing one hydrogen atom on the central carbon with a methyl group (N,N,N′,N′-tetrahexylmalonamide to N,N,N′,N′-tetrahexyl-2-methylmalonamide) leads to a seven-fold decrease in the extraction constant for europium(III) []. Introducing a second methyl group (N,N,N′,N′-tetrahexyl-2,2-dimethylmalonamide) causes a further, substantial drop in the extraction constant []. This suggests that increasing steric hindrance around the central carbon atom significantly hinders the ability of these malonamides to effectively coordinate and extract europium(III).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.